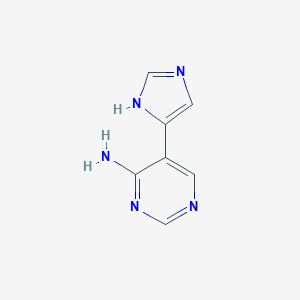
5-(1H-Imidazol-4-yl)pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(1H-Imidazol-4-yl)pyrimidin-4-amine is a heterocyclic compound that features both imidazole and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of both imidazole and pyrimidine moieties in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine typically involves the cyclization of appropriate precursors. One common method involves the condensation of 1H-imidazole-4-carbaldehyde with substituted acetophenones in the presence of a base such as potassium hydroxide, followed by reaction with 1H-benzimidazol-2-amine . Another approach involves the use of 1,3-diketones or malondialdehyde derivatives with 1H-imidazol-4-amine .
Industrial Production Methods
the use of green solvents like PEG-400 and butan-1-ol has been reported for the synthesis of related compounds . These methods aim to achieve high yield and purity with minimal catalyst usage.
化学反応の分析
Types of Reactions
5-(1H-Imidazol-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents onto the imidazole or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve solvents like ethanol or dimethyl sulfoxide (DMSO) and may require catalysts such as palladium or nickel .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the imidazole or pyrimidine rings .
科学的研究の応用
5-(1H-Imidazol-4-yl)pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and antitubercular agent.
Medicine: It is being investigated for its potential as an anticancer, anti-inflammatory, and antiviral agent.
作用機序
The mechanism of action of 5-(1H-Imidazol-4-yl)pyrimidin-4-amine involves its interaction with various molecular targets and pathways. For example, it can act as a hinge binder, forming hydrogen bonds with specific amino acids in target proteins . This interaction can inhibit the activity of enzymes or receptors, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyrimidines: These compounds share a similar core structure and have been evaluated for their pharmacological activities.
Benzo[4,5]imidazo[1,2-a]pyrimidines: These derivatives have shown antimicrobial and antitubercular activities.
N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine: This compound is used in the development of kinase inhibitors.
Uniqueness
5-(1H-Imidazol-4-yl)pyrimidin-4-amine is unique due to the presence of both imidazole and pyrimidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C7H7N5 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC名 |
5-(1H-imidazol-5-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C7H7N5/c8-7-5(1-9-4-12-7)6-2-10-3-11-6/h1-4H,(H,10,11)(H2,8,9,12) |
InChIキー |
XSNANAHGJFVUNS-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=NC=N1)N)C2=CN=CN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-7-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13104581.png)

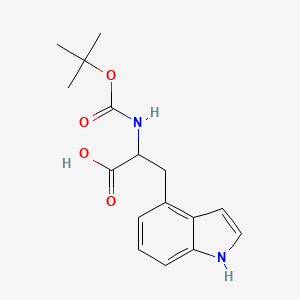
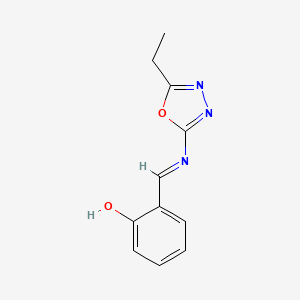
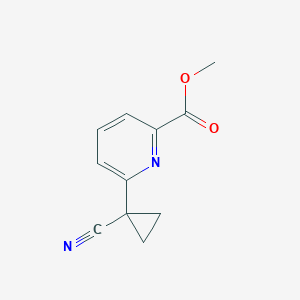
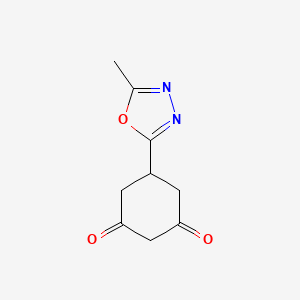
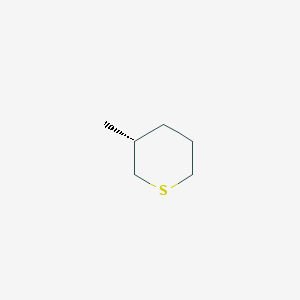
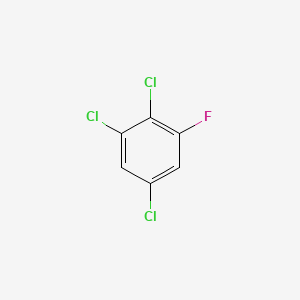
![3-(2-Biphenyl-4-yl-imidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B13104619.png)
![4-(1-(2-Aminopyrimidin-4-yl)-2-ethoxy-1H-benzo[d]imidazol-6-yl)-2-(oxazol-2-yl)but-3-yn-2-ol](/img/structure/B13104623.png)
![benzyl (3aS,6aR)-3,3a,4,6a-tetrahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate;hydrochloride](/img/structure/B13104626.png)
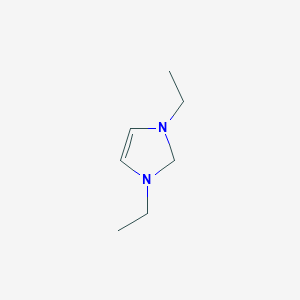
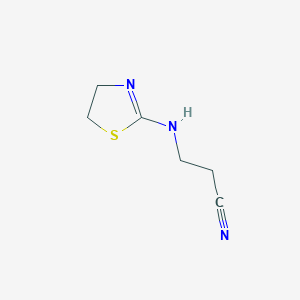
![Imidazo[2,1-c][1,2,4]triazin-3-amine](/img/structure/B13104647.png)
